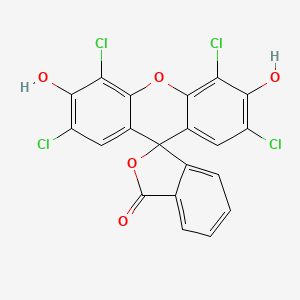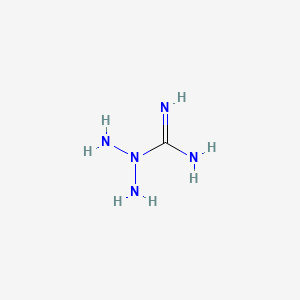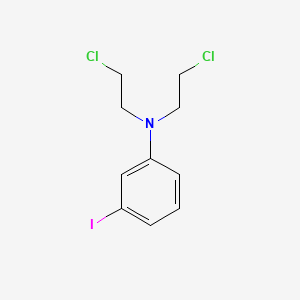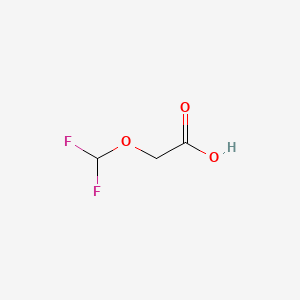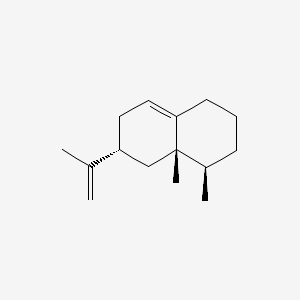
Aristolochene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-aristolochene is an aristolochene. It is an enantiomer of a (+)-aristolochene.
Applications De Recherche Scientifique
Crystal Structure and Enzymatic Function
The study of aristolochene synthase, an enzyme that catalyzes the conversion of farnesyl diphosphate to aristolochene, has provided significant insights into the structural and functional aspects of terpenoid cyclases. The crystal structure of aristolochene synthase from Penicillium roqueforti and Aspergillus terreus reveals the enzyme's active site features and its role in the cyclization process. This structural information is critical for understanding the molecular basis of terpenoid biosynthesis and has implications for the evolutionary divergence of terpenoid cyclases across species (Caruthers et al., 2000); (Shishova et al., 2007).
Enzyme Mechanism and Substrate Specificity
The purification, cloning, and expression of aristolochene synthase from Aspergillus terreus have facilitated the exploration of the enzyme's mechanism and substrate specificity. Understanding how aristolochene synthase processes its substrate, farnesyl diphosphate, to produce aristolochene, sheds light on the enzyme's catalytic precision and the factors influencing product specificity (Cane & Kang, 2000).
Catalytic Insights and Mutational Analysis
Research has also focused on understanding the catalytic mechanism of aristolochene synthase through the binding of substrate and carbocation intermediate analogues. These studies reveal the enzyme's ability to control the formation of specific products through a highly precise catalytic mechanism. Moreover, site-directed mutagenesis has provided further insights into the role of active site residues, highlighting the enzyme's capability to manipulate carbocation intermediates for specific hydrocarbon product formation (Chen et al., 2013); (Felicetti & Cane, 2004).
Propriétés
Numéro CAS |
26620-71-3 |
|---|---|
Nom du produit |
Aristolochene |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15+/m1/s1 |
Clé InChI |
YONHOSLUBQJXPR-NFAWXSAZSA-N |
SMILES isomérique |
C[C@@H]1CCCC2=CC[C@H](C[C@@]12C)C(=C)C |
SMILES |
CC1CCCC2=CCC(CC12C)C(=C)C |
SMILES canonique |
CC1CCCC2=CCC(CC12C)C(=C)C |
Autres numéros CAS |
26620-71-3 |
Synonymes |
aristolochene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



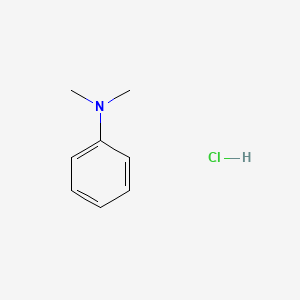
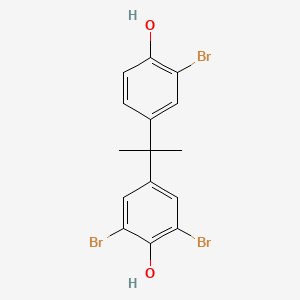
![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)
![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)
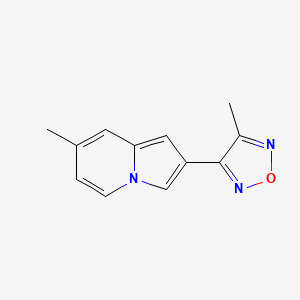
![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)
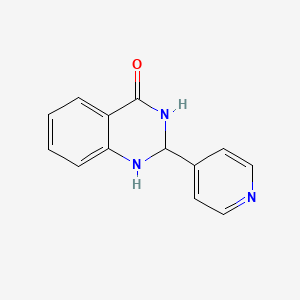
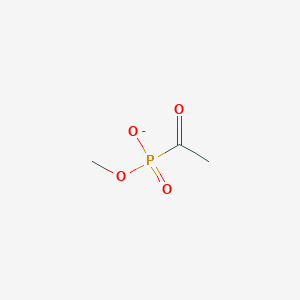
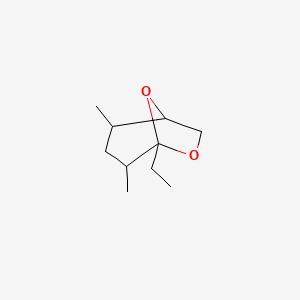
![3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium](/img/structure/B1197379.png)
